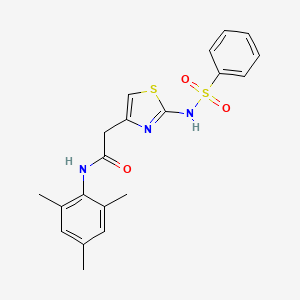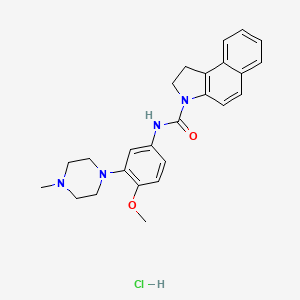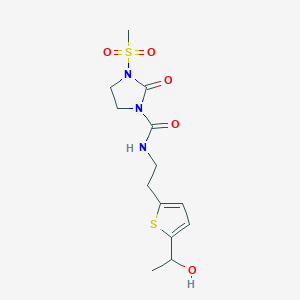![molecular formula C15H16N4O2 B2890727 (3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058502-65-9](/img/structure/B2890727.png)
(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . Additionally, the B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation were very close .科学的研究の応用
Cancer Research
The isoxazole moiety of this compound has been explored for its potential in cancer therapy. Specifically, derivatives have been synthesized to evaluate their inhibitory activities against BRD4 , a protein implicated in cancer progression. For instance, compound DDT26 , a derivative, showed potent inhibitory effects on BRD4 and significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .
Drug Design and Synthesis
This compound serves as a scaffold for the design and synthesis of new drugs. Its structure allows for the creation of multiple derivatives, which can be screened for various biological activities. The synthesis and characterization of such derivatives are crucial steps in the development of new medications .
Structural Biology
The crystal structure of the compound and its derivatives can be determined by single-crystal X-ray diffraction. This information is vital for understanding the molecular interactions and designing drugs with improved efficacy .
Computational Chemistry
Density Functional Theory (DFT) studies are conducted to calculate the optimized structure of the molecule. These computational models help predict the behavior of the compound in biological systems and guide the synthesis of more effective drug candidates .
Pharmacology
Research into the pharmacological effects of derivatives of this compound includes evaluating their potential as inhibitors of specific proteins involved in disease pathways. For example, the anti-breast cancer activity of derivatives has been assessed, providing insights into their therapeutic potential .
Biochemistry
The compound’s interaction with biological macromolecules, such as DNA, can be studied to understand its mechanism of action. Investigations into how it induces DNA damage in cancer cells are examples of such research applications .
Medicinal Chemistry
The compound is used in medicinal chemistry to develop new chemical entities with potential therapeutic applications. Its derivatives are tested for various biological activities, including their ability to modulate gene expression and affect cellular processes .
Chemical Biology
In chemical biology, the compound’s role in modulating biological systems is explored. This includes studying its effects on cell migration, colony formation, and cell cycle arrest, which are critical factors in the development of anti-cancer strategies .
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-8-14(9(2)21-18-8)15(20)19-10-3-4-13(19)11-6-16-7-17-12(11)5-10/h6-7,10,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWMILZLHBFOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)


![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)


![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)

![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)